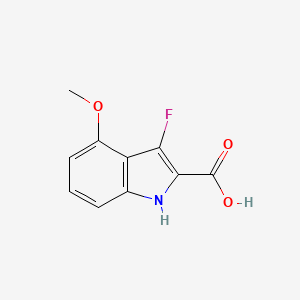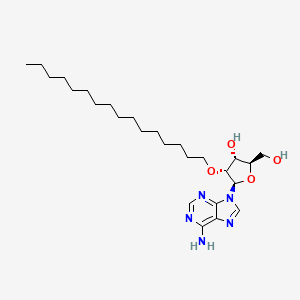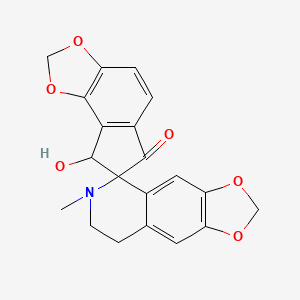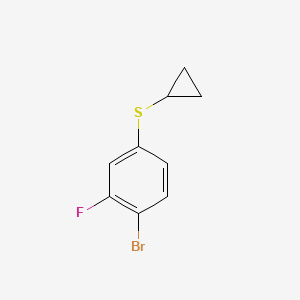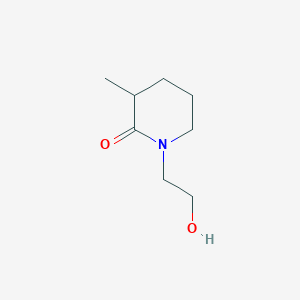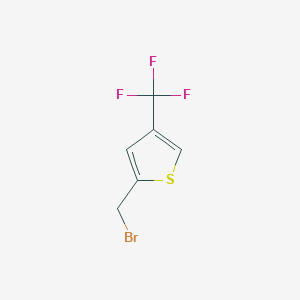
2-(Bromomethyl)-4-(trifluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(trifluoromethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group at the 2-position and a trifluoromethyl group at the 4-position of the thiophene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(trifluoromethyl)thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methyl-4-(trifluoromethyl)thiophene.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-(trifluoromethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)thiophene depends on its specific application. In biochemical assays, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The trifluoromethyl group can enhance the binding affinity and specificity of the compound for its molecular target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-(trifluoromethyl)thiophene
- 2-(Iodomethyl)-4-(trifluoromethyl)thiophene
- 2-(Bromomethyl)-5-(trifluoromethyl)thiophene
Uniqueness
2-(Bromomethyl)-4-(trifluoromethyl)thiophene is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H4BrF3S |
|---|---|
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H4BrF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 |
Clé InChI |
ZRWHEXLCOGMPRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



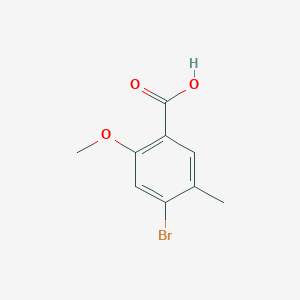
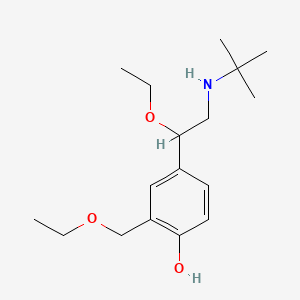
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
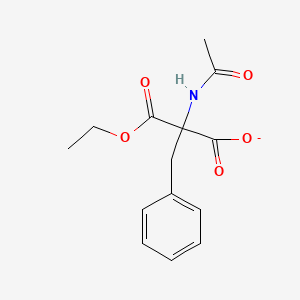
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
